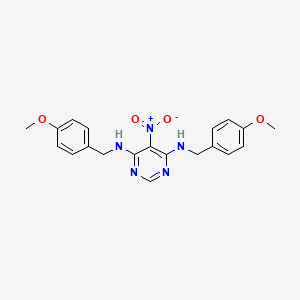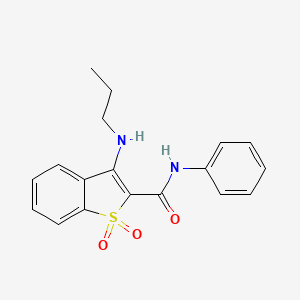![molecular formula C21H22F2N4O4 B5156581 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine, also known as F-18 FP-CIT, is a radiopharmaceutical drug that is used in the diagnosis of Parkinson's disease and other movement disorders. The drug is a dopamine transporter (DAT) imaging agent that is used to measure the density of DAT in the brain.
Mecanismo De Acción
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT binds to the DAT in the brain, which is responsible for the reuptake of dopamine. By binding to the DAT, this compound FP-CIT allows for the visualization of the density of DAT in the brain. The density of DAT in the brain is an important biomarker for Parkinson's disease and other movement disorders.
Biochemical and Physiological Effects:
This compound FP-CIT has no known biochemical or physiological effects on the body. The drug is rapidly eliminated from the body through the urinary system, and its half-life is approximately 110 minutes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several advantages for lab experiments. The drug allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders. This compound FP-CIT is also a highly sensitive imaging agent that can detect changes in DAT density that may not be visible with other imaging agents. However, this compound FP-CIT has several limitations for lab experiments. The drug is expensive and requires specialized equipment for PET imaging. Additionally, the drug has a short half-life, which limits the amount of time available for imaging.
Direcciones Futuras
There are several future directions for the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in scientific research. One potential future direction is the use of this compound FP-CIT in the diagnosis of other neurological disorders, such as dementia and Alzheimer's disease. Another potential future direction is the development of new imaging agents that are more sensitive and specific for DAT. Additionally, the use of this compound FP-CIT in preclinical studies may provide valuable insights into the pathophysiology of Parkinson's disease and other movement disorders.
Métodos De Síntesis
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is synthesized through a multistep process that involves the reaction of 4-nitrophenylmorpholine with 2-fluoro-5-(4-bromobenzoyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and this compound fluoride in the presence of a phase transfer catalyst to yield the final product.
Aplicaciones Científicas De Investigación
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. The drug is administered intravenously, and its uptake in the brain is measured using positron emission tomography (PET) imaging. PET imaging allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders.
Propiedades
IUPAC Name |
[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O4/c22-16-3-1-15(2-4-16)21(28)26-7-5-24(6-8-26)19-14-18(25-9-11-31-12-10-25)17(23)13-20(19)27(29)30/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVQLCDERLBMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(4-biphenylylmethyl)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5156501.png)

![5-(4-bromophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5156514.png)

![1-(2,3-dimethylphenyl)-4-[(2-methoxyphenoxy)acetyl]piperazine](/img/structure/B5156524.png)

![1-[(4-chlorophenyl)amino]-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol](/img/structure/B5156545.png)

![ethyl (5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5156563.png)
![6-[(4-tert-butylcyclohexyl)amino]-2-methyl-2-heptanol](/img/structure/B5156564.png)


![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156578.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)